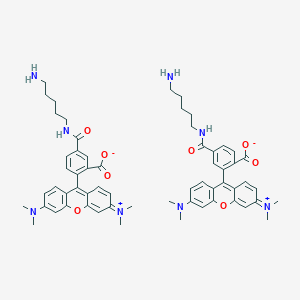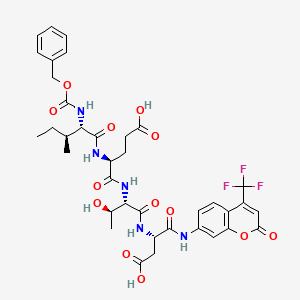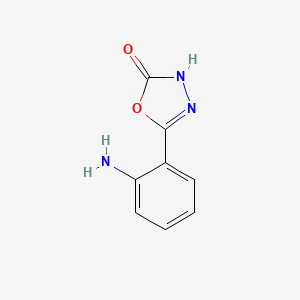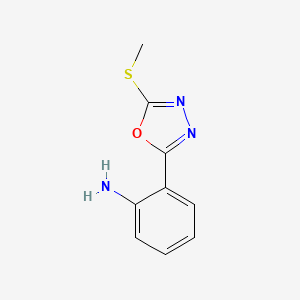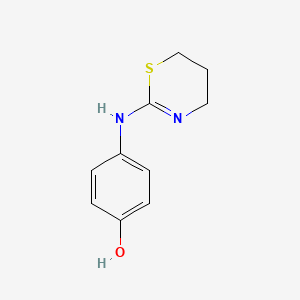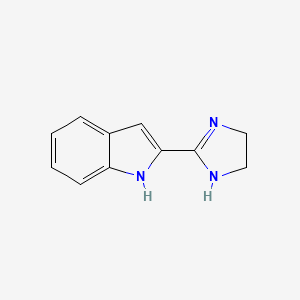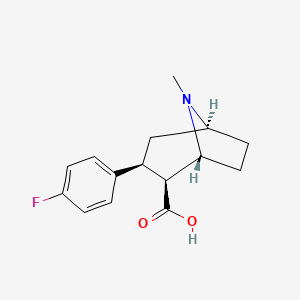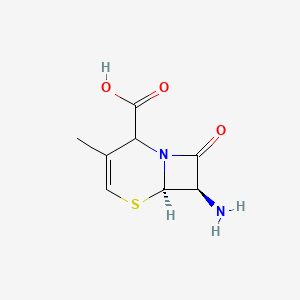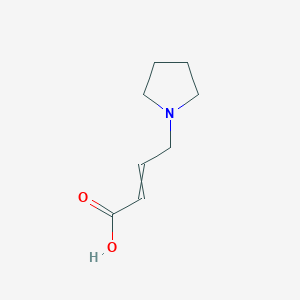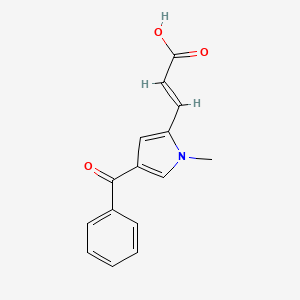
3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid" is a compound that likely shares structural and functional similarities with various acrylic acid derivatives and benzoyl-substituted pyrroles. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of compounds closely related to "3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid" often involves the Knoevenagel condensation reaction or other condensation reactions involving malonic acid derivatives and benzaldehydes. These methods provide a pathway for introducing the acrylic acid and benzoyl functional groups into the pyrrole nucleus (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid" has been characterized using various spectroscopic techniques including NMR, IR, UV-Visible, and mass spectrometry. These studies reveal the presence of conjugative interactions, hydrogen bonding, and the geometry around the core pyrrole unit, indicating the complexity of the molecular interactions within these compounds (Singh et al., 2013).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of the acrylic acid and benzoyl groups, which can undergo various chemical reactions including polymerization, hydrolysis, and cycloadditions. These reactions are critical for modifying the compound's properties for specific applications (Markopoulou et al., 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are determined by the compound's molecular structure. The presence of the benzoyl group and the acrylic acid moiety significantly impacts these properties, affecting the compound's phase behavior and solubility in various solvents (Hranjec et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, reactivity towards nucleophiles, and electrophilic sites, are influenced by the conjugation of the acrylic system with the benzoyl-substituted pyrrole. Studies on similar compounds have explored their reactivity, highlighting the role of the acrylic acid moiety in facilitating nucleophilic addition reactions and the benzoyl group's influence on the electron density of the pyrrole ring (Singh et al., 2013).
Applications De Recherche Scientifique
Synthesis and Spectroscopic Characterization
- A compound derived from ethyl 2-cyano-3-(5-formyl-1H-pyrrol-2-yl)-acrylate and 4-nitro-benzohydrazide, which may be structurally related to 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid, has been synthesized and characterized by various spectroscopic techniques. This compound demonstrates photoluminescent behavior and has been analyzed for its electronic excitations, hydrogen bonding, and electrophilic nature, indicating potential applications in material science and photonic devices (Singh et al., 2013).
Polymeric Material Modification
- Hydrogels based on poly vinyl alcohol/acrylic acid have been modified through condensation reactions with various amine compounds, enhancing their swelling characteristics and thermal stability. The modified polymers exhibit promising antibacterial and antifungal activities, suggesting their potential in medical applications (Aly & El-Mohdy, 2015).
Photoreactivity in Polymer Films
- Poly(acrylic acid) has been used to create multilayered polyelectrolyte films with benzyl acrylate copolymers. The substituents on the aromatic rings of these copolymers influence the photoreactivity and thermal stability of the films, hinting at the utility in the development of photosensitive materials (Jensen et al., 2004).
Polymerization and Antimicrobial Activity
- Novel acrylate monomers based on kojic acid have been synthesized, polymerized, and evaluated for their thermal behavior and antimicrobial activities. These findings suggest that 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid derivatives could be useful in creating polymers with biomedical applications (Saraei et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16-10-12(9-13(16)7-8-14(17)18)15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTMSWHXFUXDFN-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)O)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)O)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


